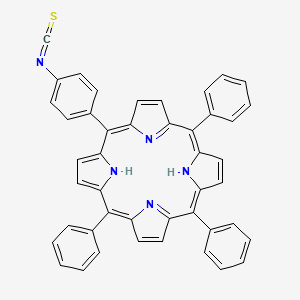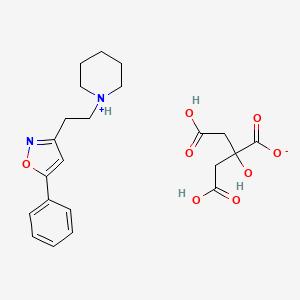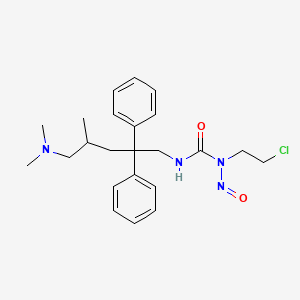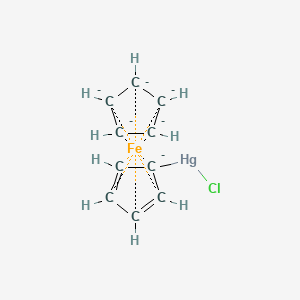
(Chloromercurio)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromercurio)ferrocene, also known as ferrocene, (chloromercurio)-, is an organometallic compound with the molecular formula C10H9ClFeHg. It consists of a ferrocene core where one of the hydrogen atoms on the cyclopentadienyl ring is replaced by a chloromercurio group. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromercurio)ferrocene typically involves the reaction of ferrocene with mercuric chloride (HgCl2) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chloromercurio group. The general reaction can be represented as follows:
Fe(C5H5)2+HgCl2→Fe(C5H4HgCl)(C5H5)
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with additional steps for purification and quality control to ensure the consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromercurio)ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromercurio group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ferrocene core can undergo redox reactions, where the iron center is oxidized or reduced.
Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4) are used in these reactions.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (substituted)ferrocene derivatives, while oxidation and reduction reactions can produce different oxidation states of the ferrocene core .
Aplicaciones Científicas De Investigación
(Chloromercurio)ferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research has explored its potential use in drug delivery systems and as a component in anticancer therapies.
Mecanismo De Acción
The mechanism by which (Chloromercurio)ferrocene exerts its effects is primarily through its ability to participate in redox reactions and form stable complexes with various ligands. The ferrocene core can undergo reversible oxidation and reduction, making it a versatile component in redox-active systems. Additionally, the chloromercurio group can interact with other molecules, facilitating the formation of complex structures .
Comparación Con Compuestos Similares
Similar Compounds
(Methylmercurio)ferrocene: Similar in structure but with a methylmercurio group instead of a chloromercurio group.
(Ethylmercurio)ferrocene: Contains an ethylmercurio group.
(Phenylmercurio)ferrocene: Contains a phenylmercurio group.
Uniqueness
(Chloromercurio)ferrocene is unique due to the presence of the chloromercurio group, which imparts distinct chemical properties compared to other ferrocene derivatives. This group enhances the compound’s reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
Propiedades
Fórmula molecular |
C10H9ClFeHg-6 |
|---|---|
Peso molecular |
421.07 g/mol |
Nombre IUPAC |
chloro(cyclopenta-2,4-dien-1-yl)mercury;cyclopentane;iron |
InChI |
InChI=1S/C5H5.C5H4.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h1-5H;1-4H;1H;;/q-5;-1;;;+1/p-1 |
Clave InChI |
SAPVZIVZLRUBJF-UHFFFAOYSA-M |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)[Hg]Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
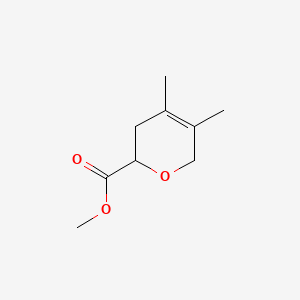
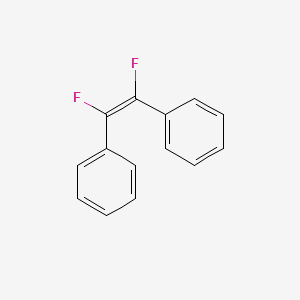
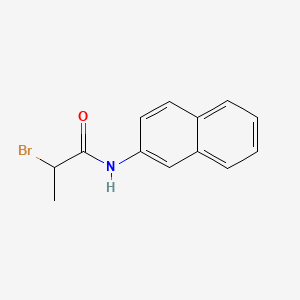
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
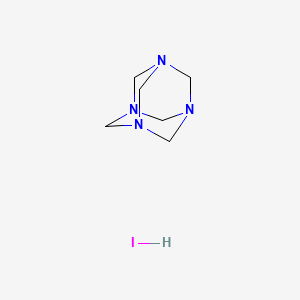
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
